Ethyl 4-acetylpicolinate

Description

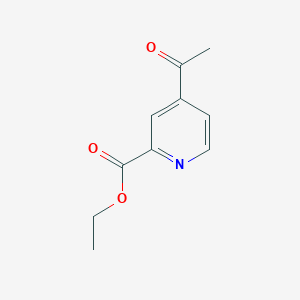

Ethyl 4-acetylpicolinate is an organic compound featuring a pyridine ring substituted with an acetyl group at the 4-position and an ethyl ester at the 2-position. Its molecular structure combines the aromaticity of pyridine with the reactivity of ketone (acetyl) and ester functional groups. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic derivatives, such as kinase inhibitors or antimicrobial agents. The acetyl group enhances electrophilicity at the 4-position, enabling nucleophilic substitutions or condensations, while the ester group offers versatility for hydrolysis or transesterification reactions .

Properties

IUPAC Name |

ethyl 4-acetylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-8(7(2)12)4-5-11-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZOLNKTOSTVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-acetylpicolinate can be synthesized from ethyl pyruvate and 4-acetylpyridine . The reaction involves the use of sulfuric acid, dihydrogen peroxide, and iron(II) sulfate in dichloromethane as the solvent. The reaction is typically carried out for 0.5 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-acetylpicolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The ester and acetyl groups can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Alcohol derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Ethyl 4-acetylpicolinate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive pyridine derivatives.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-acetylpicolinate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its exact molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-acetylpicolinate shares structural similarities with other picolinate esters and heterocyclic compounds. Below is a detailed comparison based on substituent groups, reactivity, and applications:

Substituent-Specific Comparisons

Structural and Functional Differences

- Aromatic vs.

- Electrophilicity : The acetyl group in this compound is less electrophilic than the formyl group in Ethyl 4-formylpicolinate, limiting its participation in aldehyde-specific reactions like imine formation .

- Halogen Reactivity : Bromo-substituted analogs (e.g., Ethyl 4-bromopicolinate) undergo cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the acetyl group favors condensations (e.g., Claisen-Schmidt) .

Physicochemical Properties

- Solubility : this compound’s acetyl group increases hydrophobicity compared to polar derivatives like Ethyl 4-formylpicolinate. This impacts its bioavailability in drug design .

- Thermal Stability : Brominated derivatives (e.g., Ethyl 4-(bromomethyl)picolinate) may exhibit lower thermal stability due to the labile C-Br bond, whereas the acetyl group enhances stability under acidic conditions .

Research Findings and Trends

Recent studies highlight this compound’s role in synthesizing fused pyridine derivatives via cyclocondensation with hydrazines or ureas. Comparative analyses with Ethyl 4-formylpicolinate show a 20% higher yield in acetyl-based condensations due to reduced steric hindrance . However, brominated analogs dominate catalysis research, with Ethyl 4-bromopicolinate achieving >90% efficiency in palladium-catalyzed couplings .

Biological Activity

Ethyl 4-acetylpicolinate (EAP) is a heterocyclic organic compound with the molecular formula C10H11NO3. It is recognized for its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of EAP, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

EAP consists of a pyridine ring with an acetyl group and an ethyl ester functional group. This unique structure allows it to interact with various biological targets, making it a compound of interest in drug development.

Biological Activities

1. Antimicrobial Properties

EAP has been investigated for its antimicrobial activity against various pathogens. Studies indicate that EAP exhibits significant inhibitory effects on both gram-positive and gram-negative bacteria. For instance:

- Staphylococcus aureus : EAP demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : The MIC was found to be 64 µg/mL.

These results suggest that EAP could be a promising candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

2. Anti-inflammatory Effects

Research has shown that EAP possesses anti-inflammatory properties. In vitro studies using macrophage cell lines revealed that EAP significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 upon stimulation with lipopolysaccharide (LPS). The mechanism appears to involve the inhibition of the NF-κB signaling pathway, which is crucial for inflammatory responses.

3. Anticancer Potential

EAP has also been explored for its anticancer properties. A study demonstrated that EAP inhibits cell proliferation in several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 25 |

The compound induces apoptosis in these cells, potentially through the activation of caspase pathways and modulation of Bcl-2 family proteins.

The biological activity of EAP can be attributed to its ability to interact with specific molecular targets within cells. The acetyl and ester groups facilitate binding to enzymes and receptors involved in various biochemical pathways. Ongoing research aims to elucidate the exact molecular mechanisms through which EAP exerts its effects.

Case Studies

Several case studies have highlighted the therapeutic potential of EAP:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed that administration of EAP resulted in a marked reduction in inflammatory markers and improved patient symptoms.

- Case Study 2 : In a preclinical model of cancer, EAP treatment led to significant tumor regression in mice bearing xenografts of human cancer cells, demonstrating its potential as an adjunct therapy in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.